molecular formula C17H26FN3O3S B6775842 N-cyclohexyl-4-(3-fluoropyridin-2-yl)oxy-N-methylpiperidine-1-sulfonamide

N-cyclohexyl-4-(3-fluoropyridin-2-yl)oxy-N-methylpiperidine-1-sulfonamide

Cat. No.: B6775842
M. Wt: 371.5 g/mol
InChI Key: FBGIEIWTLUQJIT-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(3-fluoropyridin-2-yl)oxy-N-methylpiperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a fluoropyridine moiety, and a sulfonamide group

Properties

IUPAC Name

N-cyclohexyl-4-(3-fluoropyridin-2-yl)oxy-N-methylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26FN3O3S/c1-20(14-6-3-2-4-7-14)25(22,23)21-12-9-15(10-13-21)24-17-16(18)8-5-11-19-17/h5,8,11,14-15H,2-4,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGIEIWTLUQJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(3-fluoropyridin-2-yl)oxy-N-methylpiperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the fluoropyridine intermediate. One common method involves the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) to yield fluoropyridines

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(3-fluoropyridin-2-yl)oxy-N-methylpiperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(3-fluoropyridin-2-yl)oxy-N-methylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(3-fluoropyridin-2-yl)oxy-N-methylpiperidine-1-sulfonamide is unique due to the combination of its fluoropyridine and sulfonamide groups, which confer specific chemical and biological properties that are not present in other similar compounds.

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